molecular formula C14H19O3P B14241789 9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one CAS No. 384339-58-6

9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one

Cat. No.: B14241789
CAS No.: 384339-58-6
M. Wt: 266.27 g/mol
InChI Key: GGFZQDHWXQAKGL-UHFFFAOYSA-N
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Description

9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a phosphabicyclo[3.3.1]nonane core with a dihydroxyphenyl group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the reaction of a suitable precursor with a phosphine reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced phosphorus compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and other interactions, while the phosphabicyclo[3.3.1]nonane core provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one is unique due to the presence of both a dihydroxyphenyl group and a phosphabicyclo[3.3.1]nonane core. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

384339-58-6

Molecular Formula

C14H19O3P

Molecular Weight

266.27 g/mol

IUPAC Name

2-(9-oxo-9λ5-phosphabicyclo[3.3.1]nonan-9-yl)benzene-1,4-diol

InChI

InChI=1S/C14H19O3P/c15-10-7-8-13(16)14(9-10)18(17)11-3-1-4-12(18)6-2-5-11/h7-9,11-12,15-16H,1-6H2

InChI Key

GGFZQDHWXQAKGL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)P2(=O)C3=C(C=CC(=C3)O)O

Origin of Product

United States

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